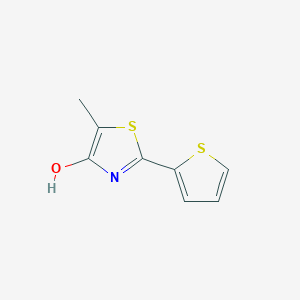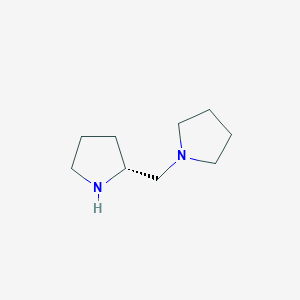![molecular formula C19H19N3O4 B2428852 N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide CAS No. 941978-41-2](/img/structure/B2428852.png)
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure, including a piperidine ring, a nitrobenzamide group, and a methyl-substituted phenyl ring. Its unique chemical properties make it a subject of interest in medicinal chemistry, materials science, and other research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Attachment of the Nitrobenzamide Group: The nitrobenzamide group is introduced through a nucleophilic substitution reaction, where a nitrobenzoyl chloride reacts with an amine group on the piperidine ring.
Methylation of the Phenyl Ring: The methyl group is added to the phenyl ring through a Friedel-Crafts alkylation reaction, using a methylating agent like methyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of halogen atoms or other substituents on the aromatic ring.
Applications De Recherche Scientifique
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This interaction can involve hydrogen bonding, hydrophobic interactions, and other non-covalent forces.
Therapeutic Effects: In medicinal applications, the compound may target specific cellular pathways, leading to the inhibition of cancer cell proliferation or the reduction of inflammation.
Comparaison Avec Des Composés Similaires
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide can be compared with other similar compounds, such as:
N-(4-(2-oxopiperidin-1-yl)phenyl)-3-nitrobenzamide: Lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzamide: Has the nitro group in a different position, potentially altering its electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-13-11-15(8-9-17(13)21-10-3-2-7-18(21)23)20-19(24)14-5-4-6-16(12-14)22(25)26/h4-6,8-9,11-12H,2-3,7,10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZXWMXKSALMCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate](/img/structure/B2428773.png)

![2-[4-(dimethylsulfamoyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2428775.png)
![2-chloro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2428776.png)

![2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2428779.png)

![Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate](/img/new.no-structure.jpg)
![1-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B2428785.png)


![2,5-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2428791.png)

